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molecular formula C6H3ClN2 B1590324 5-Chloro-3-cyanopyridine CAS No. 51269-82-0

5-Chloro-3-cyanopyridine

Cat. No. B1590324
M. Wt: 138.55 g/mol
InChI Key: VHVCXRPJVSZARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829584B2

Procedure details

A mixture of 3,5-dichloropyridine (4.23 g, 28.6 mmol), CuCN (3.07 g, 34.3 mmol), and argon-bubbled NMP (8 mL) was placed in a 40 mL scintillation vial, flushed with argon for 1 min, and then quickly capped and stirred under argon at 210° C. for 3 h. The dark brown easily stirred solution was allowed to cool somewhat, and was then poured into concentrated NH4OH (50 mL) on an ice bath, and stirred vigorously for 5 min. DCM (50 mL) was added, the bilayer was stirred for an additional 5 min, and then filtered. The lower dark amber organic layer was saved, and the dark blue aqueous layer was extracted with DCM (2×50 mL). The organic layers were combined and washed with NH4OH (1×30 mL), 4 M NaCl (1×30 mL), dried (Na2SO4), and concentrated to give an amber oil heavily contaminated with NMP. Silica flash chromatography of this residue (90 mm×6″ column; 6:1 hex/EtOAc eluent; 100 mL fractions; fractions 15-19 combined) afforded, after rotary evaporation at 40° C., the title compound as brilliant white microcrystals (891 mg, 22%).
Quantity
4.23 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[C:9]([Cu])#[N:10].CN1C(=O)CCC1>CCOC(C)=O>[Cl:8][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([CH:7]=1)[C:9]#[N:10]

Inputs

Step One
Name
Quantity
4.23 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Name
CuCN
Quantity
3.07 g
Type
reactant
Smiles
C(#N)[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCC1=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
stirred under argon at 210° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
bubbled NMP (8 mL)
CUSTOM
Type
CUSTOM
Details
flushed with argon for 1 min
Duration
1 min
CUSTOM
Type
CUSTOM
Details
quickly capped
TEMPERATURE
Type
TEMPERATURE
Details
to cool somewhat
ADDITION
Type
ADDITION
Details
was then poured into concentrated NH4OH (50 mL) on an ice bath
STIRRING
Type
STIRRING
Details
stirred vigorously for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
DCM (50 mL) was added
STIRRING
Type
STIRRING
Details
the bilayer was stirred for an additional 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the dark blue aqueous layer was extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
washed with NH4OH (1×30 mL), 4 M NaCl (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an amber oil
CUSTOM
Type
CUSTOM
Details
afforded
CUSTOM
Type
CUSTOM
Details
after rotary evaporation at 40° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC=1C=NC=C(C#N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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